molecular formula C22H17BrN2O2S B4870086 3-(4-Bromophenyl)-2-((3-methoxybenzyl)thio)-4(3H)-quinazolinone

3-(4-Bromophenyl)-2-((3-methoxybenzyl)thio)-4(3H)-quinazolinone

Cat. No.: B4870086
M. Wt: 453.4 g/mol
InChI Key: AJPOCYZEXIFLSQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-2-((3-methoxybenzyl)thio)-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-2-((3-methoxybenzyl)thio)-4(3H)-quinazolinone typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using brominating agents such as bromine or N-bromosuccinimide (NBS).

    Attachment of the Methoxybenzylthio Group: This can be done through a nucleophilic substitution reaction where the methoxybenzylthiol reacts with the quinazolinone core.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzylthio group.

    Reduction: Reduction reactions may target the quinazolinone core or the bromophenyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Thiols, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the phenyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-2-((3-methoxybenzyl)thio)-4(3H)-quinazolinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenylquinazolinone: Lacks the methoxybenzylthio group but shares the quinazolinone core.

    3-Methoxybenzylthioquinazolinone: Similar structure but without the bromophenyl group.

Uniqueness

3-(4-Bromophenyl)-2-((3-methoxybenzyl)thio)-4(3H)-quinazolinone is unique due to the presence of both the bromophenyl and methoxybenzylthio groups, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-(4-bromophenyl)-2-[(3-methoxyphenyl)methylsulfanyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN2O2S/c1-27-18-6-4-5-15(13-18)14-28-22-24-20-8-3-2-7-19(20)21(26)25(22)17-11-9-16(23)10-12-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPOCYZEXIFLSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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